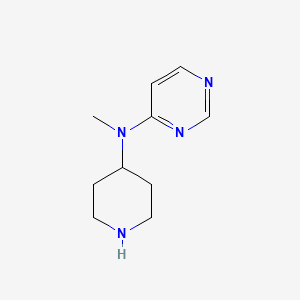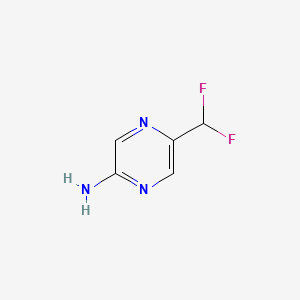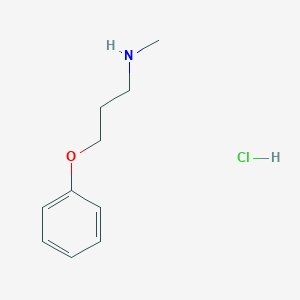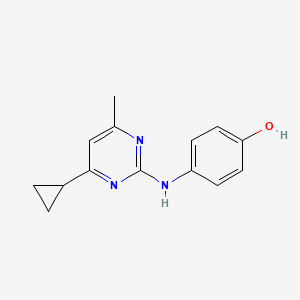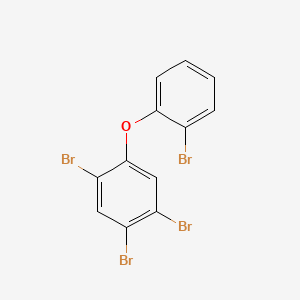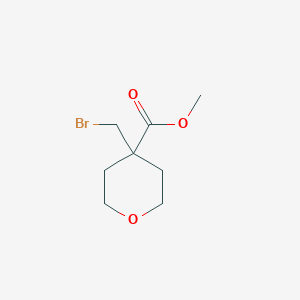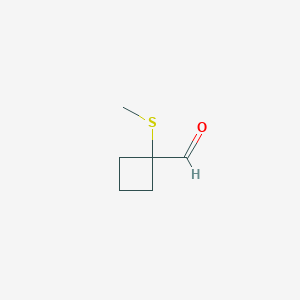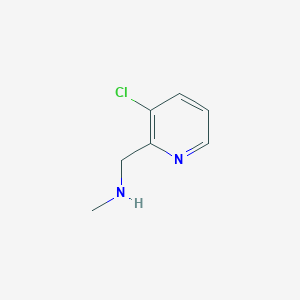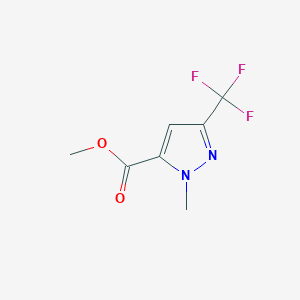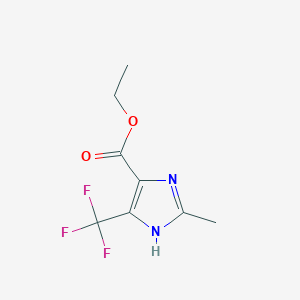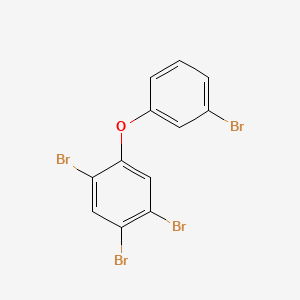
2,3',4,5-Tetrabromodiphenyl ether
Overview
Description
2,3’,4,5-Tetrabromodiphenyl ether (PBDE-47) is a member of the polybrominated diphenyl ether (PBDE) class. PBDEs are halogenated compounds that have emerged as major environmental pollutants. PBDE-47 is one of the most prominent congeners detected in the environment, animal tissues, and human samples. It is commonly used as a brominated flame retardant in various consumer products .
Physical And Chemical Properties Analysis
Scientific Research Applications
Metabolite Identification and Analysis
Identification of Hydroxylated Metabolites : Research on 2,2',4,4'-tetrabromodiphenyl ether (a close variant of 2,3',4,5-tetrabromodiphenyl ether) exposed to rats has led to the identification of various hydroxylated metabolites. These metabolites, including hydroxylated tetrabrominated and tribrominated diphenyl ethers, were structurally identified using gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
In Vitro Metabolism Studies : Studies have also examined the in vitro oxidative metabolism of compounds like 2,2',4,4'-tetrabromodiphenyl ether by liver microsomes from various animals. These studies help in understanding the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds (Zheng et al., 2015; Zheng et al., 2016).
Environmental Impact and Remediation
Environmental Persistence and Toxicity : Tetrabromodiphenyl ethers are known for their significant persistence, toxicity, and bioaccumulation in the environment. Studies have focused on the degradation of these compounds, exploring methods like the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation in liquid systems (Yang et al., 2018).
Biodegradation by Microorganisms : The biodegradation potential of tetrabromodiphenyl ethers by microorganisms such as Achromobacter xylosoxidans has been investigated. This research is crucial for developing bioremediation strategies for contaminated environments (Wang et al., 2019).
Molecular and Structural Studies
Molecular Orbital Studies : Research has been conducted to understand the conformational properties of PBDEs (Polybrominated Diphenyl Ethers) using quantum chemical methods. This is important for assessing their environmental fate and risk (Hu et al., 2005).
Vibrational Spectroscopy and DFT Studies : Vibrational spectroscopic investigation and density functional theory (DFT) studies have been performed on 2,2',4,4'-tetrabromodiphenyl ether to analyze its structure and properties (Qiu et al., 2010).
Photocatalytic Degradation
- Photocatalytic Degradation Studies : Research on the photocatalytic degradation of tetrabromodiphenyl ethers over catalysts like Ag/TiO2 has been conducted. These studies explore the mechanisms of degradation and potential applications in environmental remediation (Lei et al., 2016).
Synthesis and Characterization
- Synthesis of PBDEs : The synthesis and characterization of various PBDE congeners, including tetrabromodiphenyl ethers, have been documented. This research provides valuable information on the physicochemical properties of these compounds (Marsh et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1,2,4-tribromo-5-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGWSONVLGXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879888 | |
| Record name | BDE-67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5-Tetrabromodiphenyl ether | |
CAS RN |
446254-37-1 | |
| Record name | 2,3',4,5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J226H441K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



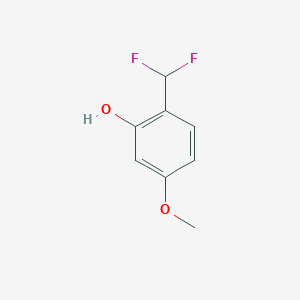
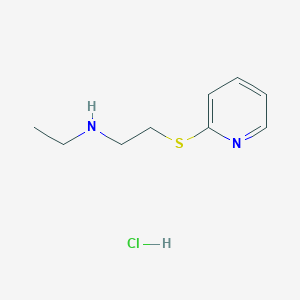
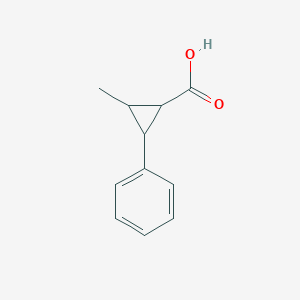
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)
